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molecular formula C5H13ClN2O3 B8426380 2-Methyl-3-(methylamino)-2-nitropropan-1-ol hydrochloride

2-Methyl-3-(methylamino)-2-nitropropan-1-ol hydrochloride

Cat. No. B8426380
M. Wt: 184.62 g/mol
InChI Key: LXPNPYZNNORUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08729112B2

Procedure details

A solution of 3,5-dimethyl-5-nitro-1,3-oxazinane (11.5 g, 71.8 mmol) in 280 ml ethanol, 50 ml water, and 12 ml of concentrated hydrochloric acid was equipped with a dean stark trap and heated at reflux temperature. To the refluxing reaction was slowly added a solution of 280 ml ethanol and 50 ml water. The rate of addition of the solution was matched to the rate of distillation and removal of an equal volume of solvent over the course of ca. 2 hours. After 4 hours at reflux temperature, the remaining solvent was distilled off and the crude residue was lyophilized from water to give 14.1 g of white solid, which was used directly in the next step without further purification. 1H NMR (400 MHz, D2O) δ 1.53 (s, 3H), 2.74 (s, 3H), 3.62-3.66 (d, J=14.6 Hz, 1H), 3.68-3.72 (d, J=14.6 Hz, 1H), 3.84-3.87 (d, J=12.5 Hz, 1H), 4.10-4.13 (d, J=12.5 Hz, 1H). 13C NMR (100 MHz, D2O) δ 18.9, 34.4, 52.8, 66.2, 88.9. LRMS (ESI/APCI):149 [M+H]+.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][C:6]([CH3:11])([N+:8]([O-:10])=[O:9])[CH2:5][O:4]C1.[ClH:12]>C(O)C.O>[ClH:12].[CH3:11][C:6]([N+:8]([O-:10])=[O:9])([CH2:7][NH:2][CH3:1])[CH2:5][OH:4] |f:4.5|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
CN1COCC(C1)([N+](=O)[O-])C
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
To the refluxing reaction
ADDITION
Type
ADDITION
Details
The rate of addition of the solution
DISTILLATION
Type
DISTILLATION
Details
was matched to the rate of distillation and removal of an equal volume of solvent over the course of ca. 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hours at reflux temperature
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the remaining solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(CO)(CNC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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